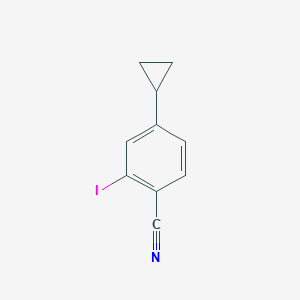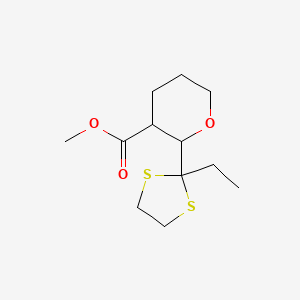
methyl 2-(2-ethyl-1,3-dithiolan-2-yl)tetrahydro-2H-pyran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2-ethyl-1,3-dithiolan-2-yl)tetrahydro-2H-pyran-3-carboxylate is a complex organic compound featuring a pyran ring fused with a dithiolan moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-ethyl-1,3-dithiolan-2-yl)tetrahydro-2H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(2-ethyl-1,3-dithiolan-2-yl)tetrahydro-2H-pyran-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(2-ethyl-1,3-dithiolan-2-yl)tetrahydro-2H-pyran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 2-(2-ethyl-1,3-dithiolan-2-yl)tetrahydro-2H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(2-methyl-1,3-dithiolan-2-yl)tetrahydro-2H-pyran-3-carboxylate
- Ethyl 2-(2-ethyl-1,3-dithiolan-2-yl)tetrahydro-2H-pyran-3-carboxylate
- Methyl 2-(2-ethyl-1,3-dithiolan-2-yl)tetrahydro-2H-furan-3-carboxylate
Uniqueness
Methyl 2-(2-ethyl-1,3-dithiolan-2-yl)tetrahydro-2H-pyran-3-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C12H20O3S2 |
|---|---|
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
methyl 2-(2-ethyl-1,3-dithiolan-2-yl)oxane-3-carboxylate |
InChI |
InChI=1S/C12H20O3S2/c1-3-12(16-7-8-17-12)10-9(11(13)14-2)5-4-6-15-10/h9-10H,3-8H2,1-2H3 |
InChI-Schlüssel |
GPVRFTKNDKAJMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(SCCS1)C2C(CCCO2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



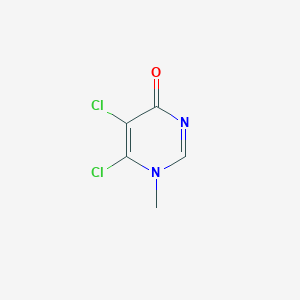

![tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate](/img/structure/B13008921.png)
![(But-3-en-2-yl)[(3-methyloxetan-3-yl)methyl]amine](/img/structure/B13008932.png)
![Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13008935.png)
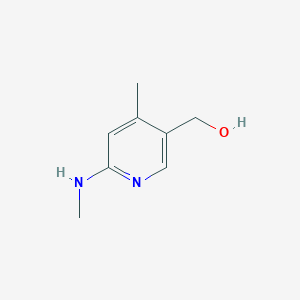
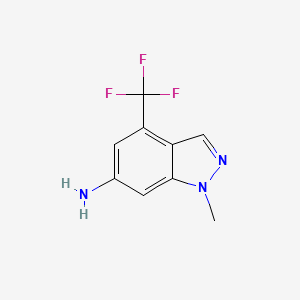
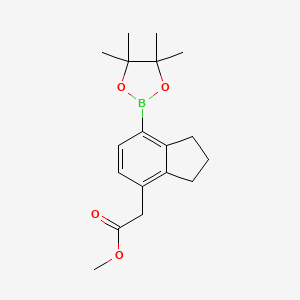
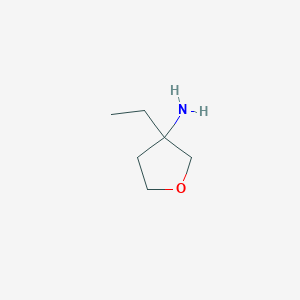
![N-(4-Bromo-3-methylphenyl)-5,7-dichlorothiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B13008968.png)
![{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanol](/img/structure/B13008969.png)
![2-{Spiro[3.3]heptan-2-ylidene}acetic acid](/img/structure/B13008970.png)
